molecular formula C13H13Cl2NO3 B14567723 N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-50-3

N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14567723
CAS No.: 61643-50-3
M. Wt: 302.15 g/mol
InChI Key: TZNSJCXIEDUVIJ-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound with a complex structure that includes dichlorophenyl and ethoxymethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
  • N-(2,6-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
  • N-(3,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Uniqueness

N-(2,5-Dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its analogs.

Properties

CAS No.

61643-50-3

Molecular Formula

C13H13Cl2NO3

Molecular Weight

302.15 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C13H13Cl2NO3/c1-3-19-7-10(8(2)17)13(18)16-12-6-9(14)4-5-11(12)15/h4-7H,3H2,1-2H3,(H,16,18)

InChI Key

TZNSJCXIEDUVIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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